molecular formula C19H27NO2 B11526870 N-heptyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide

N-heptyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide

Cat. No.: B11526870
M. Wt: 301.4 g/mol
InChI Key: ZHRKTCURIMTOLG-UHFFFAOYSA-N
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Description

N-heptyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a heptyl group attached to the nitrogen atom of the benzamide moiety, and a hydroxy-methylbutynyl group attached to the benzene ring

Properties

Molecular Formula

C19H27NO2

Molecular Weight

301.4 g/mol

IUPAC Name

N-heptyl-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide

InChI

InChI=1S/C19H27NO2/c1-4-5-6-7-8-15-20-18(21)17-11-9-16(10-12-17)13-14-19(2,3)22/h9-12,22H,4-8,15H2,1-3H3,(H,20,21)

InChI Key

ZHRKTCURIMTOLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C1=CC=C(C=C1)C#CC(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-heptyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid with heptylamine under appropriate conditions.

    Attachment of the Heptyl Group: The heptyl group is introduced by reacting the benzamide core with heptylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-heptyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-heptyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-heptyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy-methylbutynyl group may interact with enzymes or receptors, leading to modulation of their activity. The heptyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
  • 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
  • 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)picolinonitrile

Uniqueness

N-heptyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide is unique due to the presence of both the heptyl and hydroxy-methylbutynyl groups, which confer distinct chemical and biological properties

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